
Strontium bisbenzenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium bisbenzenide is an organometallic compound that features a strontium atom bonded to two benzene rings. This compound is of interest due to its unique chemical properties and potential applications in various fields of science and industry. Strontium, a member of the alkaline earth metals, is known for its reactivity and ability to form compounds with diverse chemical behaviors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Strontium bisbenzenide can be synthesized through the reaction of strontium metal with benzene under specific conditions. One common method involves the use of a Grignard reagent, where strontium reacts with phenylmagnesium bromide in an inert atmosphere to form the desired compound. The reaction typically requires anhydrous conditions and is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
While the industrial production of this compound is not as widespread as other strontium compounds, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in maintaining strict control over reaction conditions to ensure high yield and purity of the product. This includes using high-purity starting materials, maintaining an inert atmosphere, and employing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Strontium bisbenzenide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form strontium oxide and benzene derivatives.
Reduction: It can be reduced under specific conditions to yield strontium metal and benzene.
Substitution: this compound can participate in substitution reactions where the benzene rings are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, typically under controlled temperature and pressure conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used in an inert solvent like THF.
Substitution: Reagents like halogens or other organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield strontium oxide and phenol, while reduction can regenerate strontium metal and benzene.
Wissenschaftliche Forschungsanwendungen
Strontium bisbenzenide has several applications in scientific research, including:
Chemistry: It is used as a precursor for synthesizing other organometallic compounds and as a catalyst in various organic reactions.
Biology: Research is ongoing to explore its potential in biological systems, particularly in bone regeneration due to strontium’s known benefits in bone health.
Medicine: The compound’s unique properties are being investigated for potential therapeutic applications, including drug delivery systems.
Industry: this compound is used in the development of advanced materials, such as high-performance ceramics and electronic components.
Wirkmechanismus
The mechanism by which strontium bisbenzenide exerts its effects involves the interaction of the strontium atom with various molecular targets In biological systems, strontium can mimic calcium and integrate into bone tissue, promoting bone growth and reducing resorption
Vergleich Mit ähnlichen Verbindungen
Strontium bisbenzenide can be compared with other organometallic compounds such as:
Calcium bisbenzenide: Similar in structure but with calcium instead of strontium, it exhibits different reactivity due to the smaller atomic radius and different electronic configuration of calcium.
Barium bisbenzenide: This compound features barium, which is larger and more reactive than strontium, leading to different chemical behaviors and applications.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various scientific and industrial applications.
Conclusion
This compound is a fascinating compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable subject of study and a potential candidate for various innovative applications.
Eigenschaften
CAS-Nummer |
35815-21-5 |
|---|---|
Molekularformel |
C12H10Sr |
Molekulargewicht |
241.83 g/mol |
IUPAC-Name |
strontium;benzene |
InChI |
InChI=1S/2C6H5.Sr/c2*1-2-4-6-5-3-1;/h2*1-5H;/q2*-1;+2 |
InChI-Schlüssel |
RZPOLQKGXCWPBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Sr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



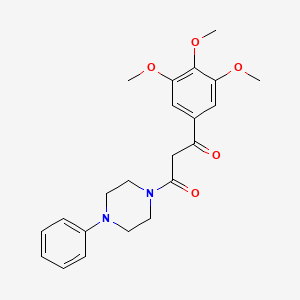
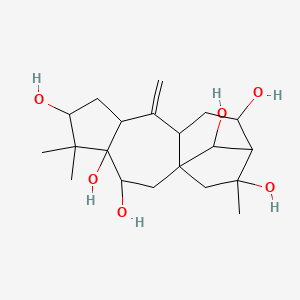






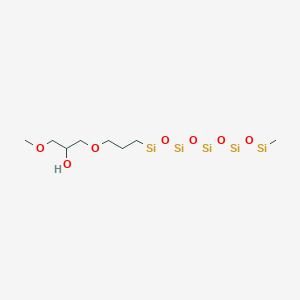
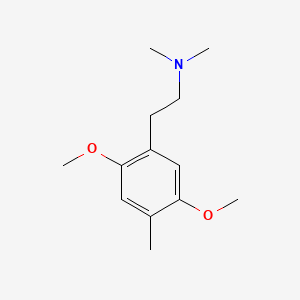

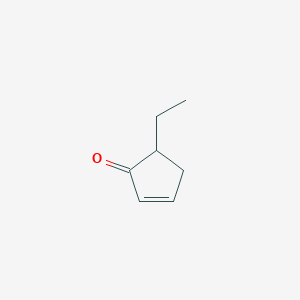
![(1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14693492.png)
